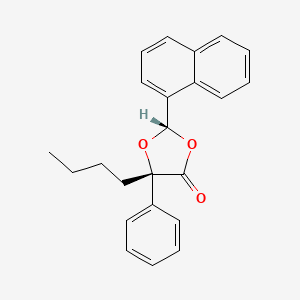
(2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a complex structure that includes a dioxolane ring, a naphthalene moiety, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Introduction of the Naphthalene and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using appropriate naphthalene and phenyl derivatives.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group or the aromatic rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the dioxolane ring using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones, or quinones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it a potential candidate for the development of enantiomerically pure pharmaceuticals.
Biological Studies: It can be used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Polymer Chemistry: It can be incorporated into polymers to impart chirality and enhance material properties.
Wirkmechanismus
The mechanism of action of (2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and inducing chirality in the catalytic process. In biological systems, it may interact with chiral receptors or enzymes, influencing their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(2R,5R)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The racemic mixture, which lacks the specific chiral properties of the (2S,5S) enantiomer.
Other Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents, which may have different chemical and biological properties.
Uniqueness: The (2S,5S) enantiomer of 5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and racemic mixture. This makes it valuable in applications requiring enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
887304-87-2 |
|---|---|
Molekularformel |
C23H22O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(2S,5S)-5-butyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C23H22O3/c1-2-3-16-23(18-12-5-4-6-13-18)22(24)25-21(26-23)20-15-9-11-17-10-7-8-14-19(17)20/h4-15,21H,2-3,16H2,1H3/t21-,23+/m1/s1 |
InChI-Schlüssel |
ZOZKEQKYDFCCTG-GGAORHGYSA-N |
Isomerische SMILES |
CCCC[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
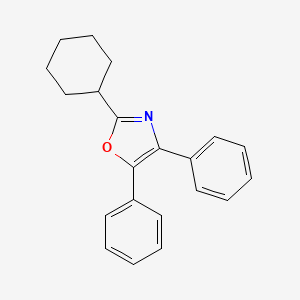
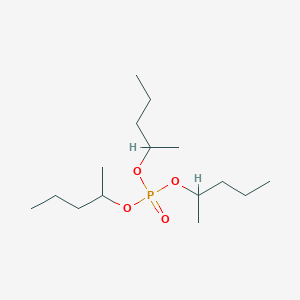
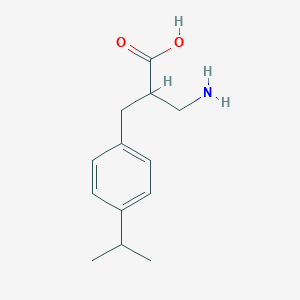
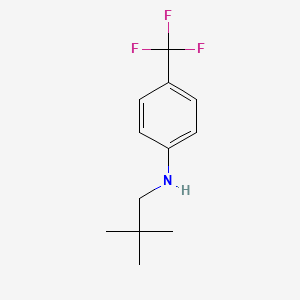
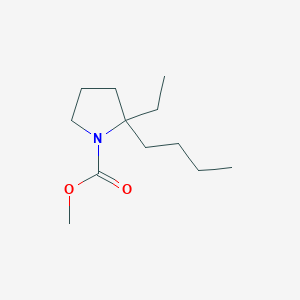
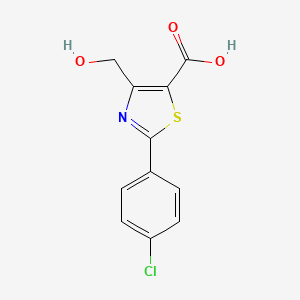
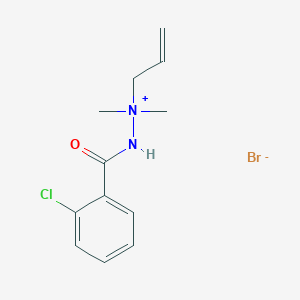
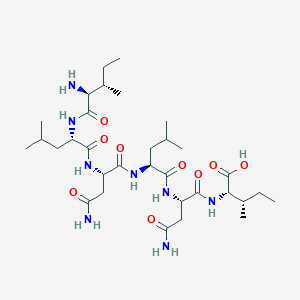
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
